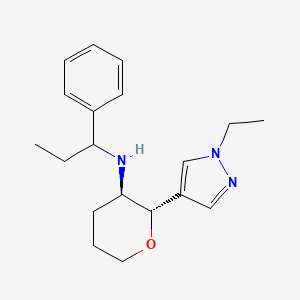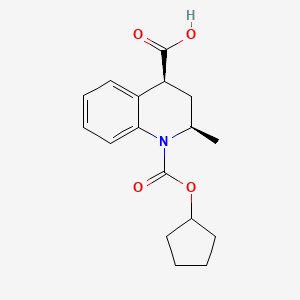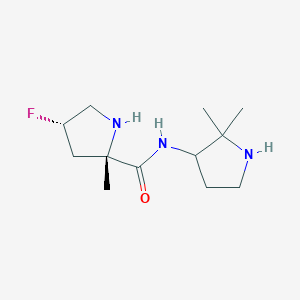![molecular formula C17H27N3O2S B7345539 1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide](/img/structure/B7345539.png)
1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide, also known as JNJ-7925476, is a novel and potent antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is widely expressed in the central nervous system and plays a critical role in regulating sleep-wake cycles, feeding behavior, and energy homeostasis. JNJ-7925476 has been shown to have potential therapeutic applications in various neurological disorders, including insomnia, narcolepsy, and addiction.
Mecanismo De Acción
1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is activated by the neuropeptides orexin-A and orexin-B. Activation of orexin-1 receptor promotes wakefulness and increases food intake. This compound blocks the binding of orexin-A and orexin-B to the orexin-1 receptor, thereby reducing its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase slow-wave sleep, which is essential for restorative sleep. This compound has also been shown to reduce wakefulness and increase the duration of non-REM sleep. In addition, this compound has been shown to reduce food intake and body weight in animal models, suggesting its potential in treating obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide has several advantages for lab experiments. It is a potent and selective antagonist of the orexin-1 receptor, making it a valuable tool for studying the role of orexin-1 receptor in various physiological and pathological processes. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life.
However, this compound also has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, making it challenging and expensive to produce. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide has several potential future directions. It could be further developed as a therapeutic agent for various neurological disorders, including insomnia, narcolepsy, and addiction. This compound could also be used as a tool for studying the role of orexin-1 receptor in various physiological and pathological processes. Further studies are needed to fully understand the safety and efficacy of this compound in humans and to explore its potential in various therapeutic areas.
Métodos De Síntesis
1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide is a complex molecule that requires a multi-step synthesis process. The synthesis of this compound involves the preparation of various intermediates, including 1-aminocyclopentane-1-carboxylic acid, N-phenylpiperidin-4-amine, and methanesulfonyl chloride. The final step involves the condensation of the intermediates to form the target molecule. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to improve sleep quality and increase sleep duration in animal models of insomnia. This compound has also been shown to reduce the symptoms of narcolepsy, a neurological disorder characterized by excessive daytime sleepiness and sudden sleep attacks.
In addition, this compound has been studied for its potential in treating addiction. Orexin-1 receptor has been implicated in drug-seeking behavior, and this compound has been shown to reduce the reinforcing effects of drugs of abuse, including cocaine and alcohol. This compound has also been shown to reduce the withdrawal symptoms associated with drug addiction.
Propiedades
IUPAC Name |
1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c18-15-7-6-14(12-15)13-23(21,22)19-16-8-10-20(11-9-16)17-4-2-1-3-5-17/h1-5,14-16,19H,6-13,18H2/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZCAQGZMFFLCP-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)NC2CCN(CC2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CS(=O)(=O)NC2CCN(CC2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,7aS)-6-methyl-1-(6-methyl-5-nitropyridin-2-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine](/img/structure/B7345465.png)
![(3R,4S)-1-[2-(4-bromophenyl)pyrimidin-4-yl]pyrrolidine-3,4-diol](/img/structure/B7345473.png)
![3-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B7345477.png)
![(1R)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropan-1-amine](/img/structure/B7345487.png)

![(2R,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylimidazol-2-yl)oxan-3-amine](/img/structure/B7345494.png)
![(2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine](/img/structure/B7345502.png)

![[(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345506.png)

![[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345521.png)

![tert-butyl (2S)-4-[1-(2-methoxyethyl)tetrazol-5-yl]-2-methylpiperazine-1-carboxylate](/img/structure/B7345557.png)
![(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7345560.png)